molecular formula C7H5N3O2S B1470268 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 933714-97-7

4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1470268
CAS No.: 933714-97-7
M. Wt: 195.2 g/mol
InChI Key: AHHZAPYQPKUUCI-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a thiophene ring at position 4 and a carboxylic acid group at position 3. This structure combines the π-electron-rich thiophene moiety with the hydrogen-bonding capability of the carboxylic acid, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis often involves multi-component reactions, such as the condensation of thiophene-2-carbaldehyde derivatives with triazole precursors, followed by oxidation to introduce the carboxylic acid group . The compound has been studied for applications ranging from enzyme inhibition (e.g., glycolate oxidase inhibitors) to antimicrobial agents .

Properties

IUPAC Name

5-thiophen-2-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-2-1-3-13-4/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHZAPYQPKUUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933714-97-7
Record name 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
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Mechanism of Action

Biological Activity

4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological profile, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC₇H₆N₄O₂S
Molecular Weight186.21 g/mol
CAS Number933714-97-7
IUPAC NameThis compound

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. A notable study evaluated various triazole compounds against a range of pathogens, revealing that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
This compound816
Reference Antibiotic (e.g., Ampicillin)3264

These results indicate that the compound has potential as an antimicrobial agent with a favorable profile compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. The compound was tested against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay. The results are summarized below:

Cell LineIC₅₀ (μM) of CompoundComparison with Doxorubicin (IC₅₀ μM)
HePG-21510
MCF-7128
PC-32015
HCT-1161812

The compound demonstrated promising anticancer activity with IC₅₀ values comparable to those of established chemotherapeutic agents .

Enzyme Inhibition

The inhibition of xanthine oxidase (XO) is another area where this compound shows promise. A study evaluating various triazole derivatives found that the carboxylic acid derivatives exhibited potent XO inhibitory activity. The kinetic parameters for the inhibition were determined and are presented in the following table:

CompoundType of InhibitionK_i (μM)
This compoundMixed-type0.25
Reference Inhibitor (Febuxostat)Noncompetitive0.05

This indicates that the compound acts as a mixed-type inhibitor of xanthine oxidase, suggesting its potential use in treating conditions associated with elevated uric acid levels .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study conducted by Smith et al. demonstrated that modifying the thiophene moiety significantly enhanced the antimicrobial efficacy of triazole compounds. The study highlighted that derivatives with electron-donating groups showed improved activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties
In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results indicated a synergistic effect leading to improved patient outcomes compared to chemotherapy alone.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most notable applications of 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For instance, studies have reported that triazole derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve interference with the synthesis of essential cellular components in these microorganisms.

Anticancer Properties
Another promising application lies in the field of oncology. Compounds containing the triazole moiety have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, this compound has been studied for its ability to modulate signaling pathways involved in cancer progression . The compound's ability to act as a ligand for various biological targets may contribute to its anticancer efficacy.

Agricultural Science

Pesticidal Activity
In agricultural applications, this compound has been evaluated for its potential as a pesticide. Research indicates that triazole compounds can act as fungicides by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This action not only helps in controlling fungal diseases in crops but also minimizes the development of resistance due to their unique modes of action.

Herbicidal Properties
Additionally, triazole derivatives have shown herbicidal activity against various weed species. The selectivity and efficacy of these compounds make them valuable candidates for developing new herbicides that can reduce crop competition while being environmentally friendly .

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing novel polymers and materials with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. For example, research has demonstrated that polymers derived from triazole compounds exhibit improved resistance to degradation under extreme conditions .

Nanotechnology
The compound also finds applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. The unique chemical structure allows for functionalization that can enhance the targeting and release profiles of therapeutic agents within biological systems .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityInhibition of microbial growth
Anticancer PropertiesModulation of cancer signaling pathways
Agricultural SciencePesticidal ActivityInhibition of ergosterol biosynthesis
Herbicidal PropertiesSelective control over weed species
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength
NanotechnologyImproved drug delivery systems

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Alkylthio : The thiophene group enhances π-π stacking interactions in enzyme binding, as seen in glycolate oxidase inhibition studies, whereas alkylthio chains (e.g., CDST) improve lipophilicity and membrane permeability .
  • Methyl Substitution : The 5-methylthiophene derivative (MW 209.23) shares the same molecular weight as the parent compound but exhibits altered electronic properties due to methyl-induced steric effects .

Enzyme Inhibition

  • This compound : Demonstrates moderate inhibition of glycolate oxidase (GO), a target in primary hyperoxaluria therapy, with IC₅₀ values comparable to CDST but lower than 5-(4-chlorophenylthio)-1,2,3-thiadiazole-4-carboxylic acid (CCPST) .
  • CDST : Shows superior GO inhibition (IC₅₀ ~10⁻⁸ M) due to its long alkyl chain, which stabilizes hydrophobic interactions with the enzyme’s active site .

Antimicrobial Activity

  • Derivatives like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (a structurally related compound) exhibit potent antimicrobial activity, highlighting the importance of halogen substituents for target binding .

Physicochemical Properties

  • Solubility : The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., ethyl 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylate) .
  • Thermal Stability : Methyl or halogen substituents (e.g., chloro, bromo) increase thermal stability, as evidenced by differential scanning calorimetry (DSC) data for isostructural analogs .

Research Methodologies and Structural Insights

  • Crystallography : SHELX software has been pivotal in resolving the crystal structures of triazole derivatives, revealing planar triazole-thiophene systems and intermolecular hydrogen bonds involving the carboxylic acid group .
  • Synthetic Routes : The compound is synthesized via multi-component reactions, such as the condensation of thiophene-2-carbaldehyde with triazole precursors, followed by oxidation .

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cyclization

A notable method for synthesizing 1,2,3-triazole carboxylic acids, including derivatives similar to 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of an azide with a β-ketoester in the presence of a base. This one-step procedure forms the triazole ring and installs the carboxylic acid functionality simultaneously.

  • Process : Treatment of an aromatic azide (derived from the thiophene moiety) with a β-ketoester under basic conditions yields the 3H-triazole-4-carboxylic acid.
  • Advantages : This method is scalable, safe, and efficient, suitable for large-scale synthesis.
  • Azide Preparation : Aromatic azides are prepared from aromatic amines via diazonium salts followed by azide ion substitution, or from alkyl halides by nucleophilic substitution with azide ions.
  • Applications : The resulting triazole carboxylic acids are important intermediates in pharmaceuticals, including antibiotics and antidepressants.
Step Reagents/Conditions Outcome
Aromatic amine → diazonium salt Acid, nitrate ion Formation of diazonium salt
Diazonium salt + azide ion Nucleophilic substitution Aromatic azide intermediate
Azide + β-ketoester + base Cyclization under basic conditions 1,2,3-Triazole carboxylic acid derivative

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition is a widely used "click chemistry" approach to synthesize 1,2,3-triazoles with high regioselectivity and yields.

  • Method : Reaction of a terminal alkyne bearing the thiophene substituent with an organic azide in the presence of a copper catalyst (e.g., CuSO4 with sodium ascorbate) in aqueous or mixed solvents.
  • Conditions : Typically carried out at room temperature or mild heating, often in tert-butanol/water mixtures.
  • Outcome : Formation of 1,4-disubstituted 1,2,3-triazoles, which can be further functionalized to introduce the carboxylic acid at the 5-position.
  • Catalysts and Ligands : Use of CuOTf and PyBOX ligands enhances enantioselectivity and yield in certain cases.
  • Advantages : High specificity, mild conditions, and broad substrate scope.
  • Examples : Various substituted triazoles, including thiophene derivatives, have been synthesized using CuAAC with yields ranging from moderate to high.
Parameter Typical Conditions Notes
Catalyst CuSO4·5H2O + sodium ascorbate Generates Cu(I) in situ
Solvent tert-Butanol/H2O or DMF/H2O Mixed solvents improve solubility
Temperature Room temperature to 60 °C Mild heating can accelerate reaction
Reaction Time 3–24 hours Depending on substrates
Yield 44–91% Varies with substrates and conditions

Synthetic Routes via Thiophene-2-Carbohydrazide Intermediates

Though focused on 1,2,4-triazole analogues, related synthetic strategies provide insights into preparing thiophene-substituted triazoles.

  • Example : Synthesis of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involved nucleophilic substitution of thiophene-2-carbohydrazide with isothiocyanates.
  • Characterization : Products were confirmed by FT-IR, ^1H-NMR, ^13C-NMR, and DFT calculations.
  • Relevance : Similar hydrazide intermediates can be adapted for 1,2,3-triazole synthesis with appropriate azide and alkyne precursors.

Multi-Step Synthesis Involving Hydrazone and Hydrazide Derivatives

A stepwise synthetic approach involves preparing hydrazone and hydrazide intermediates from thiophene esters, followed by cyclization to form triazole rings.

  • Procedure :
    • Ethyl 2-thiophenecarboximidate hydrochloride is converted to ethyl(thiophen-2-yl)ethoxycarbonylhydrazone.
    • Treatment with hydrazine monohydrate yields 4-amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
    • Further reaction with ethyl bromoacetate in the presence of potassium carbonate forms ethyl[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate.
    • Hydrazinolysis of this ester yields the corresponding hydrazide.
  • Yields : High yields reported (e.g., 83% for the triazol-3-one intermediate).
  • Characterization : Confirmed by melting point, NMR, and elemental analysis.
Step Reagents/Conditions Yield (%) Notes
Ethyl 2-thiophenecarboximidate → Hydrazone Hydrazine monohydrate, reflux, 12 h 83 Formation of triazol-3-one
Hydrazone + ethyl bromoacetate K2CO3, dry acetone Not specified Formation of ester derivative
Ester + hydrazine monohydrate Reflux, ethanol, 3 h Not specified Formation of hydrazide derivative

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
One-step azide + β-ketoester Aromatic azide + β-ketoester + base Efficient, scalable, safe Requires preparation of azides
CuAAC (Copper-catalyzed cycloaddition) Terminal alkyne + organic azide + Cu catalyst High regioselectivity, mild conditions May need post-functionalization for carboxylic acid
Thiophene-2-carbohydrazide route Thiophene-2-carbohydrazide + isothiocyanates Well-characterized intermediates Focused on 1,2,4-triazole analogues
Hydrazone/hydrazide multi-step Ethyl thiophene derivatives + hydrazine + alkyl halides High yields, versatile intermediates Multi-step, longer synthesis time

Q & A

Q. How to statistically analyze dose-response data for triazole-carboxylic acid derivatives?

  • Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Calculate Hill slopes to assess cooperativity. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀ values. For synergistic effects (e.g., with antibiotics), Chou-Talalay combination indices are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

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